molecular formula C11H21NO3 B6628691 Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate

Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate

Cat. No.: B6628691
M. Wt: 215.29 g/mol
InChI Key: IJWPMOZAUYWHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of amino esters and is commonly used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility in water and the need for specialized equipment for synthesis may pose some limitations.

Future Directions

1. Further studies on the mechanism of action of Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate in various diseases.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential of this compound as a drug delivery system.
4. Evaluation of the safety and efficacy of this compound in clinical trials.
5. Examination of the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, as well as the induction of apoptosis in cancer cells. Further research is needed to fully understand its therapeutic potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate involves the reaction of 2,3-dimethyloxolane-2,3-diol with N,N-dimethylaminoethyl chloride to form 2,3-dimethyloxolane-2,3-diylbis[N,N-dimethyl(2-chloroethyl)]amine. The resulting compound is then reacted with methyl 4-bromobutanoate to form this compound.

Scientific Research Applications

Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties.

Properties

IUPAC Name

methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-9-11(2,6-8-15-9)12-7-4-5-10(13)14-3/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPMOZAUYWHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)NCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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